molecular formula C17H24O3 B1360734 2,2-Dimethyl-4-oxo-4-(4-n-pentylphenyl)butyric acid CAS No. 951893-53-1

2,2-Dimethyl-4-oxo-4-(4-n-pentylphenyl)butyric acid

Cat. No.: B1360734
CAS No.: 951893-53-1
M. Wt: 276.4 g/mol
InChI Key: QHSLWSQQCPCJRA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxo-4-(4-n-pentylphenyl)butyric acid is an organic compound with the molecular formula C17H24O3 It is known for its unique structure, which includes a dimethyl group, a ketone group, and a pentyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-oxo-4-(4-n-pentylphenyl)butyric acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a pentyl-substituted benzene derivative, followed by oxidation to introduce the ketone group. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents like potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-oxo-4-(4-n-pentylphenyl)butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted phenyl compounds.

Scientific Research Applications

2,2-Dimethyl-4-oxo-4-(4-n-pentylphenyl)butyric acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-oxo-4-(4-n-pentylphenyl)butyric acid involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-3-oxopentanenitrile
  • 4-Pentenoic acid, 2,2-dimethyl-
  • 4-对甲苯基丁酸

Uniqueness

2,2-Dimethyl-4-oxo-4-(4-n-pentylphenyl)butyric acid is unique due to its specific combination of functional groups and the presence of a pentyl-substituted phenyl group. This structural uniqueness imparts distinct chemical properties and reactivity patterns, differentiating it from other similar compounds.

Properties

IUPAC Name

2,2-dimethyl-4-oxo-4-(4-pentylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-4-5-6-7-13-8-10-14(11-9-13)15(18)12-17(2,3)16(19)20/h8-11H,4-7,12H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSLWSQQCPCJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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